4-(Benzyloxy)-6-bromo-1,3-benzodioxole
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-4-phenylmethoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTBUBAFIOQKGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole typically involves the bromination of 4-(Benzyloxy)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction conditions often include heating to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-bromo-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 4-(Benzyloxy)-1,3-benzodioxole.
Substitution: Formation of 4-(Benzyloxy)-6-substituted-1,3-benzodioxole derivatives.
Scientific Research Applications
4-(Benzyloxy)-6-bromo-1,3-benzodioxole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzodioxole derivatives enables tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a comparative analysis of 4-(Benzyloxy)-6-bromo-1,3-benzodioxole with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on Reactivity :
- The benzyloxy group in the target compound introduces steric bulk and lipophilicity, making it suitable for hydrophobic interactions in drug design . In contrast, the nitro group in 5-bromo-6-nitro-1,3-benzodioxole increases electrophilicity, favoring reactions like nucleophilic aromatic substitution .
- The methyl ester in 4-bromo-7-methoxy-1,3-benzodioxole-5-carboxylic acid methyl ester enhances metabolic stability compared to free carboxylic acids, a critical feature in prodrug development .
Solubility and Stability :
- The hydroxy group in 5-bromo-6-hydroxy-1,3-benzodioxole improves water solubility, enabling formulations for in vivo studies, whereas the benzyloxy group in the target compound necessitates organic solvents .
- Nitro-containing derivatives (e.g., 5-bromo-6-nitro-1,3-benzodioxole) are thermally unstable and require cautious handling .
Applications :
- The target compound’s benzyloxy-bromo combination is rare in commercial libraries, making it valuable for niche synthetic pathways .
- Methoxy-methyl derivatives (e.g., 4-methoxy-6-methyl-1,3-benzodioxole) are simpler and cheaper but lack the versatility of brominated analogs .
Research Findings
- A 2024 study highlighted the role of brominated benzodioxoles in kinase inhibitor synthesis, with This compound serving as a precursor in LAM-003, a compound under clinical investigation for oncology .
- Comparative stability tests showed that 5-bromo-6-nitro-1,3-benzodioxole degrades rapidly under UV light, whereas the benzyloxy analog remains stable under similar conditions .
Biological Activity
4-(Benzyloxy)-6-bromo-1,3-benzodioxole is a compound belonging to the benzodioxole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H9BrO3
- Molecular Weight : 273.08 g/mol
This compound features a bromine atom and a benzyloxy group attached to the benzodioxole core, which contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and influencing physiological responses.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation in vitro.
- Insecticidal Properties : The compound has been evaluated for its effectiveness against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Evaluation :
- Anticancer Activity :
- Insecticidal Activity :
Summary of Biological Activities
Q & A
Q. How to troubleshoot low yields in large-scale syntheses?
- Solutions :
Optimize stoichiometry (e.g., excess brominating agent).
Scale purification methods (e.g., preparative HPLC over column chromatography).
Characterize side products via LC-MS to identify competing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
